molecular formula C22H22N2O B4907297 (2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone

(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone

Cat. No.: B4907297
M. Wt: 330.4 g/mol
InChI Key: SSNAQHSCSLMQSL-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone is a complex organic compound with the molecular formula C21H22N2 It is known for its unique structure, which combines a piperidine ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone typically involves the reaction of 2-phenylquinoline with 2-methylpiperidine under specific conditions. One common method includes the use of a suitable solvent, such as dichloromethane, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and physical properties. These derivatives are often studied for their potential biological activities and industrial applications.

Scientific Research Applications

(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpiperidin-1-yl)-2-phenylquinoline
  • 4-(2-Methylpiperidin-1-yl)-2-phenylquinazoline

Uniqueness

(2-Methylpiperidin-1-yl)(2-phenylquinolin-4-yl)methanone stands out due to its unique combination of a piperidine ring and a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it often exhibits enhanced biological activity and stability, which are crucial for its potential therapeutic and industrial uses .

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-9-7-8-14-24(16)22(25)19-15-21(17-10-3-2-4-11-17)23-20-13-6-5-12-18(19)20/h2-6,10-13,15-16H,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNAQHSCSLMQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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